molecular formula C27H25BF4N2 B13912189 1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate

1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B13912189
M. Wt: 464.3 g/mol
InChI Key: FOTOHBWRTXSVCI-MUCZFFFMSA-N
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Description

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate is a chiral ionic liquid with a unique structure that includes two naphthyl groups attached to an imidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:

    Preparation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under basic conditions.

    Introduction of Naphthyl Groups: The naphthyl groups are introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with the imidazolium core in the presence of a Lewis acid catalyst.

    Formation of the Tetrafluoroborate Salt: The final step involves the ion exchange reaction with tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.

    Reduction: The imidazolium core can be reduced to form imidazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolium core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Imidazoline derivatives

    Substitution: Various substituted imidazolium salts

Scientific Research Applications

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate has a wide range of scientific research applications:

    Chemistry: Used as a chiral ionic liquid in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a chiral selector in chromatography.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as ionic liquid crystals and conductive polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through various pathways:

    Catalysis: The imidazolium core can stabilize transition states and intermediates, enhancing reaction rates.

    Biological Activity: The naphthyl groups can intercalate with DNA, disrupting replication and transcription processes.

    Material Science: The ionic nature of the compound contributes to its ability to form ordered structures, such as liquid crystals.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di(naphthalen-1-yl)imidazolium tetrafluoroborate
  • 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate
  • 1,3-Bis(phenyl)-1H-imidazol-3-ium tetrafluoroborate

Uniqueness

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate is unique due to its chiral nature and the presence of naphthyl groups, which impart distinct chemical and physical properties. These features make it particularly valuable in asymmetric synthesis and as a chiral selector in chromatography.

Properties

Molecular Formula

C27H25BF4N2

Molecular Weight

464.3 g/mol

IUPAC Name

1,3-bis[(1R)-1-naphthalen-1-ylethyl]imidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C27H25N2.BF4/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;2-1(3,4)5/h3-21H,1-2H3;/q+1;-1/t20-,21-;/m1./s1

InChI Key

FOTOHBWRTXSVCI-MUCZFFFMSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C[C@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)[C@H](C)C4=CC=CC5=CC=CC=C54

Canonical SMILES

[B-](F)(F)(F)F.CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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